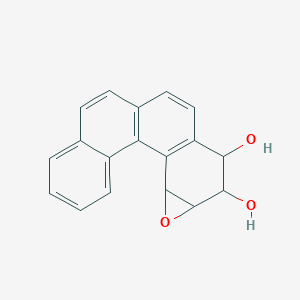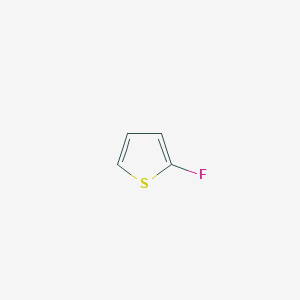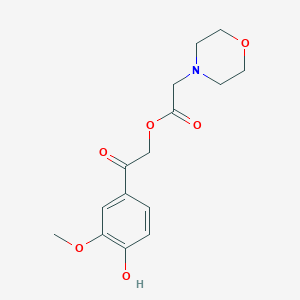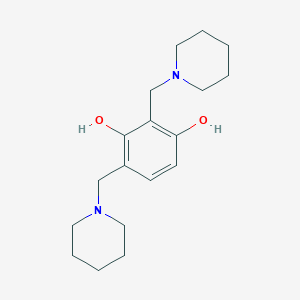
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)-, also known as BPP, is a compound that has gained increasing attention in scientific research in recent years. BPP is a derivative of the natural compound piperine, which is found in black pepper. BPP has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.
Applications De Recherche Scientifique
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been studied for its potential applications in various scientific fields. In medicine, 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has also been studied for its potential use as an anticancer agent, with promising results in preclinical studies.
In agriculture, 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to have insecticidal properties, making it a potential candidate for the development of natural insecticides. 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has also been studied for its potential use as a plant growth regulator, with promising results in promoting plant growth and development.
Mécanisme D'action
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to exert its biological effects through various mechanisms. In medicine, 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to modulate the activity of various enzymes involved in pain and inflammation. In cancer, 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to induce apoptosis, or programmed cell death, in cancer cells through various pathways.
Biochemical and Physiological Effects
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to have various biochemical and physiological effects in vivo. In animal studies, 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has been found to reduce pain and inflammation, improve cognitive function, and inhibit tumor growth. 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has also been found to have antioxidant properties, protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- also has a well-defined chemical structure, making it easy to characterize and study. However, 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)-. In medicine, further studies are needed to elucidate the mechanisms of action of 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- and to explore its potential use in the treatment of various diseases. In agriculture, further studies are needed to explore the potential use of 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- as a natural insecticide and plant growth regulator. Additionally, further studies are needed to explore the potential environmental effects of 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- and its degradation products.
Méthodes De Synthèse
1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)- can be synthesized through a multi-step process involving the reaction of piperine with various reagents. One common method involves the reaction of piperine with formaldehyde and hydrogen peroxide to yield 1,3-Benzenediol, 2,4-bis(1-piperidinylmethyl)-.
Propriétés
| 108118-36-1 | |
Formule moléculaire |
C18H28N2O2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2,4-bis(piperidin-1-ylmethyl)benzene-1,3-diol |
InChI |
InChI=1S/C18H28N2O2/c21-17-8-7-15(13-19-9-3-1-4-10-19)18(22)16(17)14-20-11-5-2-6-12-20/h7-8,21-22H,1-6,9-14H2 |
Clé InChI |
UMADSTMWTASFPL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=C(C(=C(C=C2)O)CN3CCCCC3)O |
SMILES canonique |
C1CCN(CC1)CC2=C(C(=C(C=C2)O)CN3CCCCC3)O |
| 108118-36-1 | |
Synonymes |
2,4-Bis(1-piperidinylmethyl)-1,3-benzenediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


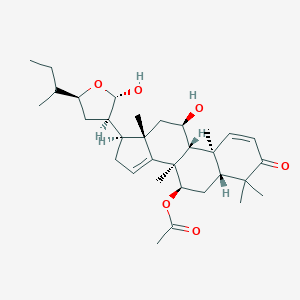



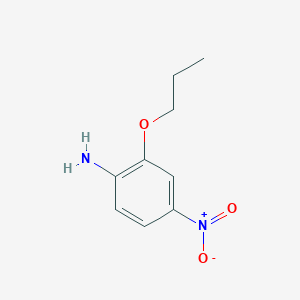
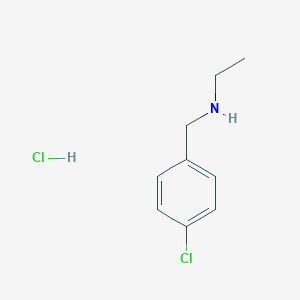
![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)
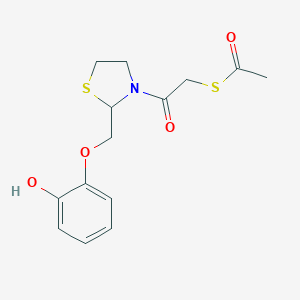

![4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate](/img/structure/B33850.png)
